

# IACS-8779 Disodium: A Technical Whitepaper on a Novel Cyclic Dinucleotide STING Agonist

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Compound of Interest		
Compound Name:	IACS-8779 disodium	
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### **Abstract**

**IACS-8779 disodium** is a potent and systemically active cyclic dinucleotide (CDN) analog that functions as a robust agonist of the Stimulator of Interferon Genes (STING) pathway. Preclinical evidence demonstrates its significant anti-tumor efficacy, driven by the induction of innate and adaptive immune responses. This document provides a comprehensive technical overview of **IACS-8779 disodium**, including its mechanism of action, preclinical data, and detailed experimental methodologies.

### Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including cancer. Activation of STING triggers a signaling cascade culminating in the production of type I interferons (IFN- $\alpha$ / $\beta$ ) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), leading to a potent antitumor immune response.

IACS-8779 is a synthetically engineered 2',3'-phosphothioate cyclic di-adenosine monophosphate (CDA) analog designed to overcome the limitations of natural CDNs, such as poor stability and cell permeability. Its disodium salt form enhances its solubility and formulation

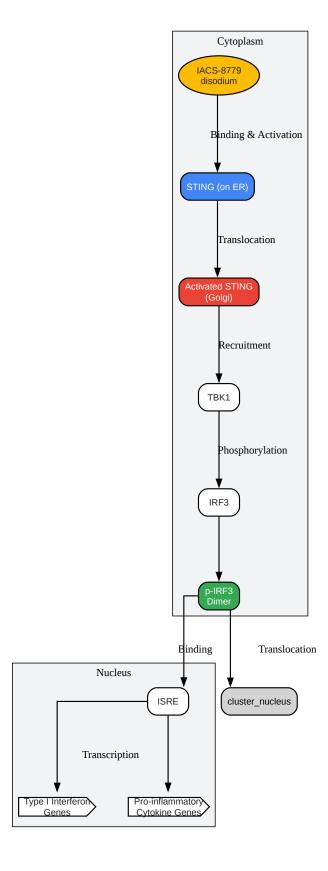


properties. Preclinical studies have highlighted its superior anti-tumor activity compared to benchmark STING agonists.[1][2]

# **Mechanism of Action: STING Pathway Activation**

IACS-8779 disodium acts as a direct agonist of the STING protein. Upon binding, it induces a conformational change in the STING dimer, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other inflammatory cytokines.





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Caption: STING signaling pathway activated by IACS-8779 disodium.



# Preclinical Data In Vitro Activity

The potency of IACS-8779 in activating the STING pathway was evaluated using THP-1 Dual™ reporter cells, a human monocytic cell line that expresses both an interferon-stimulated response element (ISRE)-inducible secreted luciferase and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter.[2]

Compound	THP-1 ISRE Activity (EC50, μg/mL)	
IACS-8779	Comparable to 2',3'-RR-S2-CDA (ADU-S100)	
2',3'-RR-S2-CDA (ADU-S100)	Benchmark	
2',3'-cGAMP	Less potent than IACS-8779	

Note: Specific EC50 values were not provided in the primary publication, but relative potencies were described.[2]

# In Vivo Efficacy: B16 Melanoma Model

The anti-tumor efficacy of IACS-8779 was assessed in a syngeneic B16-OVA murine melanoma model. Mice with established bilateral tumors received intratumoral injections of IACS-8779 into the tumor on one flank only.[2][3]

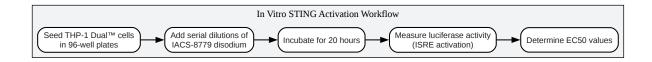
Treatment Group	Injected Tumor Response	Uninjected (Contralateral) Tumor Response	Complete Regressions (Both Tumors)
IACS-8779	Comparable to benchmarks	Superior regression	Higher number of mice cured
2',3'-RR-S2-CDA (ADU-S100)	Comparable to IACS-8779	Less regression than IACS-8779	Fewer mice cured than IACS-8779
2',3'-cGAMP	Comparable to IACS- 8779	Less regression than IACS-8779	Fewer mice cured than IACS-8779



Note: The primary publication describes superior regression and a higher number of cured mice for IACS-8779 but does not provide specific quantitative tumor volume or survival data in a tabular format.[2]

# **Experimental Protocols**In Vitro STING Activation Assay

This protocol is based on the methodology described for the THP-1 Dual™ reporter cell line, as utilized in the evaluation of IACS-8779.[2]



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**Caption:** Workflow for in vitro STING activation assay.

#### Methodology:

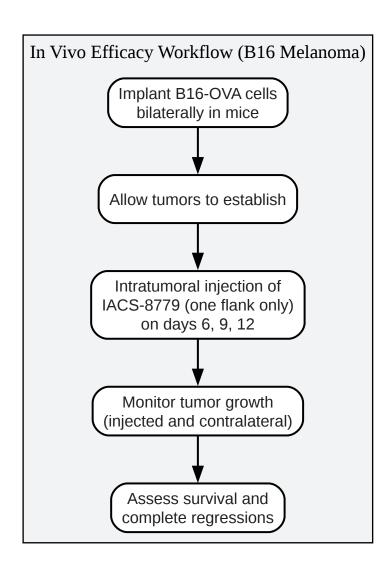
- Cell Culture: THP-1 Dual™ reporter cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 μg/mL Normocin™, and 10 μg/mL Blasticidin. For the assay, cells are seeded into 96-well plates.
- Compound Treatment: IACS-8779 disodium and benchmark compounds are serially diluted to the desired concentrations. The dilutions are then added to the wells containing the THP-1 cells.
- Incubation: The plates are incubated for 20 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Luciferase Assay: Following incubation, the activity of the secreted luciferase in the cell
  culture supernatant is measured using a commercially available luciferase detection reagent
  and a luminometer.



• Data Analysis: The luminescence data is normalized to a vehicle control, and EC50 values are calculated using a non-linear regression analysis.

### In Vivo B16 Melanoma Model

The following protocol outlines the key steps of the bilateral B16-OVA melanoma model used to assess the in vivo efficacy of IACS-8779.[2][3]



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Caption: Workflow for the in vivo B16 melanoma efficacy study.

Methodology:



- Tumor Cell Implantation: C57BL/6 mice are implanted subcutaneously with 1 x 10<sup>5</sup> B16-OVA melanoma cells on both the left and right flanks.
- Tumor Establishment: Tumors are allowed to grow until they are palpable and have reached a predetermined size.
- Treatment Administration: On days 6, 9, and 12 post-implantation, a 10 μg dose of IACS-8779 disodium (or benchmark compounds) is administered via intratumoral injection into the tumor on one flank only.
- Tumor Growth Monitoring: The growth of tumors on both the injected and contralateral (uninjected) flanks is monitored regularly by caliper measurements.
- Efficacy Endpoints: The primary endpoints for efficacy are the inhibition of tumor growth in both the injected and distal tumors, the number of complete tumor regressions, and overall survival.

# **Clinical Development**

As of the latest available information, there are no registered human clinical trials for **IACS-8779 disodium**. Further studies are ongoing to position this molecule for clinical translation.[2]

# Conclusion

**IACS-8779 disodium** is a promising STING agonist with potent in vitro activity and robust in vivo anti-tumor efficacy in a preclinical melanoma model. Its ability to induce a systemic anti-tumor immune response, leading to the regression of both treated and untreated tumors, highlights its potential as a valuable agent in cancer immunotherapy. Further investigation into its pharmacokinetic profile and evaluation in clinical trials are warranted to fully elucidate its therapeutic potential.

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